molecular formula C17H22N2O4 B13007008 tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13007008
M. Wt: 318.4 g/mol
InChI Key: YUJSJDQAAGJQOG-UHFFFAOYSA-N
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Description

tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic oxindole derivative Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture

Preparation Methods

The synthesis of tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves several key steps:

Industrial production methods for such compounds often involve optimizing these steps to achieve higher yields and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic center, often using reagents like alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to receptors and enzymes in a unique manner, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s modifications .

Comparison with Similar Compounds

tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can be compared with other spirocyclic oxindole derivatives:

The uniqueness of tert-Butyl 6-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate lies in its specific functional groups and the resulting biological interactions.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

tert-butyl 6-methoxy-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C17H22N2O4/c1-16(2,3)23-15(21)19-8-7-17(10-19)12-6-5-11(22-4)9-13(12)18-14(17)20/h5-6,9H,7-8,10H2,1-4H3,(H,18,20)

InChI Key

YUJSJDQAAGJQOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=C(C=C3)OC)NC2=O

Origin of Product

United States

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